molecular formula C9H10N2OS B13315826 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B13315826
M. Wt: 194.26 g/mol
InChI Key: LBQFVEQOIVYFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with a propyl group attached to the second carbon of the thieno ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid as a one-carbon source reagent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thienopyrimidine-4-one .

Another method involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene. The resulting β-keto amides are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thienopyrimidine derivatives.

Scientific Research Applications

2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

2-propyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-propyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H10N2OS/c1-2-3-7-10-8(12)6-4-5-13-9(6)11-7/h4-5H,2-3H2,1H3,(H,10,11,12)

InChI Key

LBQFVEQOIVYFBC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=CS2)C(=O)N1

Origin of Product

United States

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